molecular formula C19H19N3O5 B11392831 2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B11392831
M. Wt: 369.4 g/mol
InChI Key: QRBTWTBGMLTDPZ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions to ensure complete condensation and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst. A green and efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antibacterial activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and oxadiazole ring play a crucial role in its biological activity. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in inflammatory and oxidative stress pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C19H19N3O5/c1-24-13-6-4-12(5-7-13)18-21-17(27-22-18)11-20-19(23)15-9-8-14(25-2)10-16(15)26-3/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

QRBTWTBGMLTDPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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